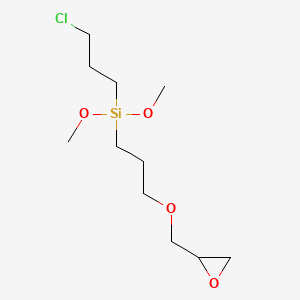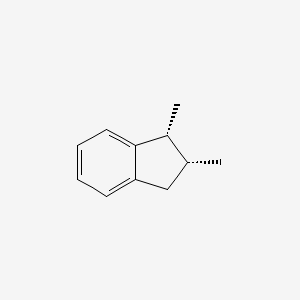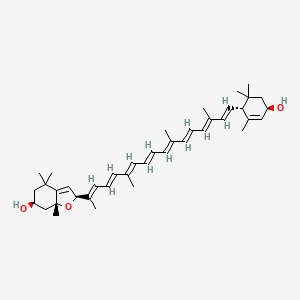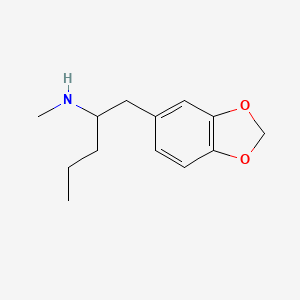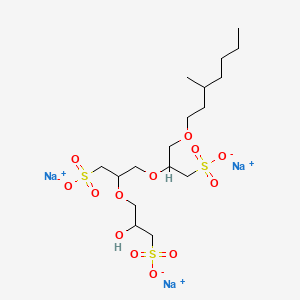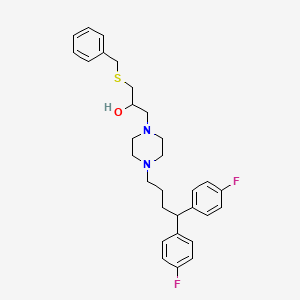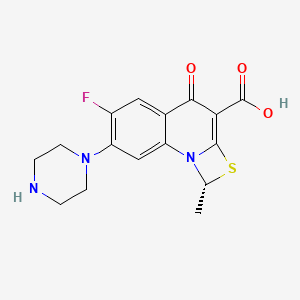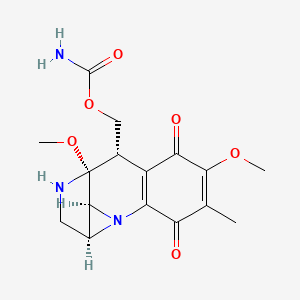
Isomitomycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isomitomycin A is a synthetic derivative of the mitomycin family, which are aziridine-containing natural products isolated from Streptomyces caespitosus or Streptomyces lavendulae . These compounds are known for their potent antitumor activity and have been extensively studied for their potential in cancer treatment .
Preparation Methods
The synthesis of Isomitomycin A involves several complex steps. One of the most significant accomplishments in this field was the efficient total synthesis of mitomycin C by way of this compound . The synthetic route includes electrophile-initiated biscyclization and copper-catalyzed double cyclization of an azidoquinone . Other methods involve photocyclization of a diene-bearing azidoquinone and intramolecular Reformatsky or Wittig reactions
Chemical Reactions Analysis
Isomitomycin A undergoes various chemical reactions, including:
Oxidation: Photochemical oxidation-reduction followed by palladium-catalyzed cyclization.
Reduction: Reduction to a semiquinone which rapidly disproportionates to starting material and a hydroquinone.
Substitution: Electrophile-initiated biscyclization and copper-catalyzed double cyclization. Common reagents used in these reactions include azidoquinone, palladium catalysts, and various electrophiles.
Scientific Research Applications
Mechanism of Action
Isomitomycin A exerts its effects by binding to DNA and inhibiting DNA synthesis and function . It is activated in vivo to a bifunctional and trifunctional alkylating agent, leading to cross-linking of DNA strands . This cross-linking inhibits the replication and transcription processes, ultimately leading to cell death .
Comparison with Similar Compounds
Isomitomycin A is part of the mitomycin family, which includes mitomycin A, mitomycin B, and mitomycin C . These compounds share similar structures and mechanisms of action but differ in their specific chemical properties and biological activities . This compound is unique due to its synthetic origin and specific modifications that enhance its antitumor activity .
Properties
CAS No. |
91917-64-5 |
|---|---|
Molecular Formula |
C16H19N3O6 |
Molecular Weight |
349.34 g/mol |
IUPAC Name |
[(3S,4S,7R,8S)-7,11-dimethoxy-12-methyl-10,13-dioxo-2,6-diazatetracyclo[7.4.0.02,4.03,7]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C16H19N3O6/c1-6-11(20)10-9(12(21)13(6)23-2)7(5-25-15(17)22)16(24-3)14-8(4-18-16)19(10)14/h7-8,14,18H,4-5H2,1-3H3,(H2,17,22)/t7-,8+,14+,16-,19?/m1/s1 |
InChI Key |
YKXDGMVCESRRDO-VFWICMBZSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3[C@@H]4[C@H]3[C@]([C@@H]2COC(=O)N)(NC4)OC)OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C4C3C(C2COC(=O)N)(NC4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


